molecular formula C20H28N2O6 B13119969 (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine

Katalognummer: B13119969
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: UKDRWEJXQLAQQL-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxyaniline.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including protection of the amine group, halogenation, and coupling reactions to form the desired intermediate.

    Coupling Reaction: The intermediate is then coupled with an appropriate diamine precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Organic Synthesis: It can be used as a chiral ligand or catalyst in asymmetric synthesis.

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of biologically active molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as chirality or enhanced stability.

Wirkmechanismus

The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound , with similar chemical properties but different chiral configuration.

    1,2-Bis(2,4,6-trimethoxyphenyl)ethane: Lacks the diamine functionality, leading to different reactivity and applications.

Uniqueness

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of multiple methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific stereochemistry and functional group compatibility.

Eigenschaften

Molekularformel

C20H28N2O6

Molekulargewicht

392.4 g/mol

IUPAC-Name

(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C20H28N2O6/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1

InChI-Schlüssel

UKDRWEJXQLAQQL-PMACEKPBSA-N

Isomerische SMILES

COC1=CC(=C(C(=C1)OC)[C@@H]([C@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.